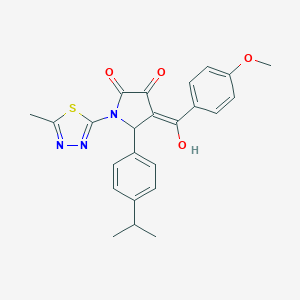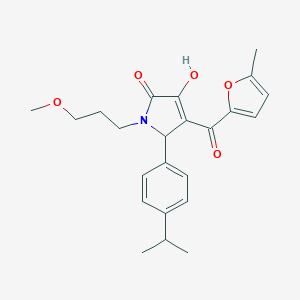![molecular formula C14H16N2O2 B265692 3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)
3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol, also known as 4'-((2-aminoethyl)amino)-3'-hydroxybiphenyl-3-ol or HDMP-28, is a synthetic compound that belongs to the class of phenylethylamines. It is a research chemical that is used in scientific studies to investigate its potential as a selective dopamine reuptake inhibitor.
Wirkmechanismus
HDMP-28 acts as a selective dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the brain, which can result in a number of biochemical and physiological effects.
Biochemical and physiological effects:
The increase in dopamine concentration in the brain caused by HDMP-28 can lead to a number of biochemical and physiological effects. These effects include increased locomotor activity, increased heart rate and blood pressure, decreased appetite, and increased wakefulness.
Vorteile Und Einschränkungen Für Laborexperimente
HDMP-28 has a number of advantages as a research chemical. It is relatively easy to synthesize, and it has a high affinity for the dopamine transporter, making it a useful tool for investigating the role of dopamine in the brain. However, there are also limitations to its use in lab experiments. HDMP-28 has not been extensively studied in vivo, and its effects on the brain may differ from those observed in vitro.
Zukünftige Richtungen
There are a number of future directions for research on HDMP-28. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and potency. Finally, further research is needed to better understand the biochemical and physiological effects of HDMP-28 and its potential as a research tool for investigating the role of dopamine in the brain.
Synthesemethoden
The synthesis of HDMP-28 involves the condensation of 3-hydroxyphenylacetone with 4-pyridinylmethylamine in the presence of sodium cyanoborohydride. This reaction leads to the formation of the intermediate 1-(4-pyridinylmethyl)-2,3-dihydroxy-1-phenylpropane, which is then oxidized with potassium permanganate to yield HDMP-28.
Wissenschaftliche Forschungsanwendungen
HDMP-28 has been extensively studied in scientific research for its potential as a selective dopamine reuptake inhibitor. This compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, HDMP-28 can increase the concentration of dopamine in the brain, leading to a number of biochemical and physiological effects.
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
3-[1-hydroxy-2-(pyridin-4-ylmethylamino)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c17-13-3-1-2-12(8-13)14(18)10-16-9-11-4-6-15-7-5-11/h1-8,14,16-18H,9-10H2 |
InChI-Schlüssel |
OPAWZAUQYPUFQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(CNCC2=CC=NC=C2)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(CNCC2=CC=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)

![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)